REACTION_SMILES
|
[Cl:1][CH:2]([C:3](=[O:4])[OH:5])[CH3:6].[F:7][C:8]([c:9]1[cH:10][cH:11][c:12]([O:15][c:16]2[cH:17][cH:18][c:19]([OH:22])[cH:20][cH:21]2)[n:13][cH:14]1)([F:23])[F:24].[Na+:26].[OH-:25].[OH2:35].[c:27]1([CH3:28])[c:29]([CH3:30])[cH:31][cH:32][cH:33][cH:34]1>>[CH:2]([C:3](=[O:4])[OH:5])([CH3:6])[O:22][c:19]1[cH:18][cH:17][c:16]([O:15][c:12]2[cH:11][cH:10][c:9]([C:8]([F:7])([F:23])[F:24])[cH:14][n:13]2)[cH:21][cH:20]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(Cl)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1ccc(Oc2ccc(C(F)(F)F)cn2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(Oc1ccc(Oc2ccc(C(F)(F)F)cn2)cc1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Cl:1][CH:2]([C:3](=[O:4])[OH:5])[CH3:6].[F:7][C:8]([c:9]1[cH:10][cH:11][c:12]([O:15][c:16]2[cH:17][cH:18][c:19]([OH:22])[cH:20][cH:21]2)[n:13][cH:14]1)([F:23])[F:24].[Na+:26].[OH-:25].[OH2:35].[c:27]1([CH3:28])[c:29]([CH3:30])[cH:31][cH:32][cH:33][cH:34]1>>[CH:2]([C:3](=[O:4])[OH:5])([CH3:6])[O:22][c:19]1[cH:18][cH:17][c:16]([O:15][c:12]2[cH:11][cH:10][c:9]([C:8]([F:7])([F:23])[F:24])[cH:14][n:13]2)[cH:21][cH:20]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(Cl)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1ccc(Oc2ccc(C(F)(F)F)cn2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(Oc1ccc(Oc2ccc(C(F)(F)F)cn2)cc1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Cl:1][CH:2]([C:3](=[O:4])[OH:5])[CH3:6].[F:7][C:8]([c:9]1[cH:10][cH:11][c:12]([O:15][c:16]2[cH:17][cH:18][c:19]([OH:22])[cH:20][cH:21]2)[n:13][cH:14]1)([F:23])[F:24].[Na+:26].[OH-:25].[OH2:35].[c:27]1([CH3:28])[c:29]([CH3:30])[cH:31][cH:32][cH:33][cH:34]1>>[CH:2]([C:3](=[O:4])[OH:5])([CH3:6])[O:22][c:19]1[cH:18][cH:17][c:16]([O:15][c:12]2[cH:11][cH:10][c:9]([C:8]([F:7])([F:23])[F:24])[cH:14][n:13]2)[cH:21][cH:20]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(Cl)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1ccc(Oc2ccc(C(F)(F)F)cn2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(Oc1ccc(Oc2ccc(C(F)(F)F)cn2)cc1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |